molecular formula C19H21NO5 B2855157 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1241995-05-0

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No. B2855157
CAS RN: 1241995-05-0
M. Wt: 343.379
InChI Key: BSSGQTJPIRBIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate” are not specifically mentioned in the available literature .

Scientific Research Applications

Anticancer Activity

A study has synthesized a hybrid compound related to the chemical structure , which exhibited potential as an anticancer agent. The compound was synthesized using a linker mode approach under reflux condition, and its structure was confirmed by spectroscopic analysis. Computational approaches, including molecular docking and MD simulation, were applied to explore its potency against breast cancer. The compound showed a more negative value of binding free energy compared to tamoxifen, suggesting cytotoxic activity potency through ERα inhibition .

Antidepressant Synthesis

The synthesis of antidepressant molecules is a significant area of medicinal chemistry. A review article discussed the role of different transition metals as catalysts in the synthesis of antidepressants. Key structural motifs included in antidepressant drugs can be synthesized using metal-catalyzed steps. The review examined current developments in the catalytic synthesis of antidepressants and their potential application .

Synthesis of Triazole Derivatives

A series of novel triazole derivatives tethered to a structure similar to the compound were prepared by the click reaction. These derivatives are important due to their potential biological activities, which include anticancer properties .

Molecular Hybridization for Drug Development

The compound can be used in molecular hybridization, a technique where two or more different pharmacophores are combined to create a new compound with enhanced therapeutic effects. This approach is particularly useful in the development of drugs with multiple targets, such as dual- or multi-target antidepressants .

Computational Drug Design

Computational methods like molecular docking and MD simulation are crucial in predicting the interaction and stability of a compound within a biological system. The compound’s potential activity against diseases like cancer can be assessed through these in silico studies, which are an integral part of modern drug discovery .

Synthesis of Chalcone Derivatives

Chalcones and their derivatives, which share a similar methoxyphenyl component with the compound , have been reported to exhibit a broad spectrum of biological activities. The synthesis of these compounds, including the methoxylated chalcones, is an area of interest due to their potent cytotoxic activity against various cancer cell lines .

Future Directions

The future directions for research on “2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .

properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSGQTJPIRBIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.